N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-13-4-10-17(24-13)16(23-2)12-19-18(20)11-7-14-5-8-15(9-6-14)25(3,21)22/h4-6,8-10,16H,7,11-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBJMDOTKXMJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the ethyl chain: This can be done through alkylation reactions using ethyl halides.
Formation of the amide bond: This crucial step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the methoxy group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or gene expression, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Propanamide Derivatives with Sulfur-Containing Groups
- Target Compound: The 4-(methylsulfonyl)phenyl group enhances polarity and may improve solubility compared to non-sulfonylated analogs.
- Compounds: Synthesized analogs (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) replace the methylsulfonyl group with sulfanyl-linked heterocycles (oxadiazole, thiazole).
- Compound (729587-93-3): Features a 4-sulfamoylphenyl group instead of methylsulfonyl.
Aromatic Ring Variations
- Compound 28 : Incorporates a 2,5-dimethoxyphenyl group and fluorophenyl-thiazole-pyridine systems. The methoxy groups increase lipophilicity, while fluorophenyl enhances metabolic stability .
- Compounds : Piperidine derivatives with 3-(methylsulfonyl)phenyl groups lack the thiophene moiety but share sulfonyl motifs, suggesting divergent biological targets (e.g., CNS vs. anti-inflammatory) .
Structural and Functional Implications
- electron-donating groups (e.g., methoxy in ).
- Lipophilicity : The 5-methylthiophen-2-yl group balances hydrophobicity, whereas ’s piperidine derivatives prioritize rigidity over aromatic interactions.
- Synthetic Complexity : and compounds require multi-step heterocycle formation, while the target compound’s synthesis may focus on regioselective sulfonylation and thiophene functionalization.
Biological Activity
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological properties.
1. Chemical Structure and Synthesis
The compound belongs to the class of benzamide derivatives and features a complex structure that includes a methoxy group, a thiophene moiety, and a methylsulfonyl phenyl group. The synthesis typically involves multiple steps, starting with the preparation of the thiophene derivative followed by alkylation and sulfonation processes.
Synthetic Route Overview
- Step 1: Preparation of the thiophene derivative.
- Step 2: Alkylation of 2-methylthiophene with an appropriate alkylating agent.
- Step 3: Introduction of the methoxy group via nucleophilic substitution.
- Step 4: Final sulfonation with ethanesulfonyl chloride under basic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, derivatives have shown effectiveness against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii.
| Compound | Activity | Inhibition (%) |
|---|---|---|
| 7g | Antibacterial (MRSA) | 85.76 - 97.76 |
| 7a-k | COX-2 Inhibition | IC50 = 0.10 - 0.31 µM |
| 9a | Moderate activity (A. baumannii) | 42.1 |
The compound's activity against these pathogens is attributed to its ability to inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and metabolic pathways.
Anti-inflammatory Effects
Compounds in this class have also been evaluated for their anti-inflammatory properties, particularly their selectivity towards COX-2 over COX-1 enzymes. The selectivity index (SI) for these compounds has been reported to be significantly higher than traditional anti-inflammatory drugs like indomethacin.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase enzymes (COX), specifically COX-2, which plays a key role in inflammation.
- Receptor Interaction: The presence of functional groups enhances binding affinity to specific biological targets, potentially modulating signaling pathways involved in inflammation and infection responses.
4. Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Antimicrobial Activity : A study published in PMC demonstrated that derivatives showed high antibacterial activity against multiple strains with low cytotoxicity towards human cells .
- COX Inhibition Study : Another investigation revealed that certain derivatives had a significant selectivity towards COX-2 inhibition compared to COX-1, suggesting a favorable safety profile .
- Structure-Activity Relationship : Research indicated that modifications in the chemical structure could enhance biological activity, emphasizing the importance of specific functional groups in mediating effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide?
- Synthesis : Multi-step organic synthesis is typically employed, starting with coupling reactions between methoxy-substituted thiophene derivatives and methylsulfonylphenyl intermediates. Key steps include:
- Alkylation of the thiophene moiety under controlled pH and temperature (50–70°C) .
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .
- Purification using flash chromatography or HPLC to achieve >95% purity .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the thiophene and sulfonamide groups .
- Mass spectrometry (ESI-MS) for molecular weight validation .
- HPLC with UV detection to assess purity and stability under varying pH conditions .
Q. How do the functional groups in this compound influence its physicochemical properties and reactivity?
- Methoxy group : Enhances solubility in polar solvents and modulates electronic effects on the thiophene ring, potentially affecting π-π stacking interactions .
- Methylsulfonylphenyl group : Contributes to steric bulk and hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
- Thiophene moiety : Imparts aromaticity and redox activity, which may influence metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Issue : Yield variability (40–75%) often stems from side reactions during alkylation or amidation steps .
- Methodological Solutions :
- Optimize reaction stoichiometry (e.g., 1.2 equivalents of alkylating agent) and use inert atmospheres to prevent oxidation .
- Monitor intermediates via thin-layer chromatography (TLC) to identify byproducts early .
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. What mechanistic insights support the hypothesis of COX-II inhibition by this compound?
- Evidence : Structural analogs with sulfonamide groups exhibit COX-II binding via hydrogen bonding to Arg120 and Tyr355 residues .
- Experimental Design :
- Enzyme inhibition assays : Measure IC₅₀ values using recombinant COX-II isoforms and arachidonic acid as substrate .
- Molecular docking : Simulate binding poses with software like AutoDock Vina, focusing on the sulfonamide-thiophene pharmacophore .
- Contradictions : Some analogs show weak COX-II selectivity due to steric clashes; introduce bulkier substituents (e.g., trifluoromethyl) to enhance specificity .
Q. What computational strategies are recommended for predicting metabolic stability and toxicity?
- ADMET Modeling :
- Use SwissADME to predict CYP450-mediated oxidation sites, particularly on the thiophene ring .
- Molecular dynamics simulations (GROMACS) to assess hydrolysis susceptibility of the amide bond in physiological conditions .
- Experimental Validation :
- Liver microsome assays to quantify metabolic half-life .
- Ames test for mutagenicity screening, given the nitro and sulfonamide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
